Cas no 76547-98-3 (Lisinopril)

Lisinopril 化学的及び物理的性質
名前と識別子
-
- lisinopril
- N-{N-[(S)-1-Carboxy-3-phenylpropyl]-L-lysyl}-L-proline
- N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-Proline
- CARACE
- Cipral
- CORIC
- Linvas
- Lisinopril100µg
- Longes
- mk0521
- MK-521
- mk522
- PRINIL
- Tensyn
- Prinivil
- Zestril
- Lysinopril
- Linopril
- Sinopril
- Lisipril
- Acercomp
- Presiten
- Tensopril
- Noperten
- Inhibril
- Vivatec
- Acerbon
- Lisinoprilum
- Lisoril
- Alapril
- Sinopryl
- Novatec
- Lispril
- Inopril
- Lisinal
- Cipril
- Lipril
- Tersif
- Loril
- Lisinopril anhydrous
- Hipril
- Lisinoprilum [Latin]
- MK 522
- MK 521
- Lisinopril (INN)
- Lisinopril (Zestril)
- Zestril (TN)
- EINE
- (S)-1-[(S)-6-AMINO-2-((S)-1-CARBOXY-3-PHENYL-PROPYLAMINO)-HEXANOYL]-PYRROLIDINE-2-CARBOXYLIC ACID
- cid_22887897
- SR-05000001786
- Pharmakon1600-01501217
- Prestwick1_000301
- LISINOPRIL (USP-RS)
- CCRIS 3568
- NINDS_001037
- Prestwick2_000301
- Spectrum4_001040
- LisiprilPrinivil
- (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid
- AB00052250_14
- SR-05000001786-1
- SPECTRUM1501217
- UNII-7Q3P4BS2FD
- L-Proline, 1-(N(sup 2)-(1-carboxy-3-phenylpropyl)-L-lysyl)-, (S)-
- LISINOPRIL DIHYDRATE (EP MONOGRAPH)
- CHEMBL1237
- (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
- C76449
- BDBM50367879
- RTECS UA0658000
- AKOS015836369
- MLS001306436
- KBio3_002002
- Doneka
- (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate
- Lizonoton
- BPBio1_000290
- AKOS015894970
- BRD-K67966701-335-03-5
- Listril
- Lisitec
- DTXSID6040537
- KBio2_000977
- 1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline
- N-[N2 -(1(S)-carboxy-3-phenylpropyl)-L-lysyl]-L-proline
- [N2-[(S)-1-CARBOXY-3-PHENYLPROPYL]-L-LYSYL-L-PROLINE
- LISINOPRIL (USP IMPURITY)
- LISINOPRIL COMPONENT OF ZESTORETIC
- BCP9000856
- DivK1c_001037
- N-[N2 (1(S)-carboxy-3-phenylpropyl)-L-lysyl]-L-proline
- SCHEMBL15680
- 7Q3P4BS2FD
- ICI-209K
- L-Proline, N2-((1S)-1-carboxy-3-phenylpropyl)-L-lysyl-
- LISINOPRIL [WHO-DD]
- NSC751176
- Lisinopril [INN]
- SMR000544473
- Skopryl
- GTPL6360
- (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline
- KBio1_001037
- DB00722
- NSC 758151
- C21H31N3O5
- Vitopril
- Qbrelis
- BIDD:GT0755
- HY-18206
- MLS002154258
- MLS001306481
- 1-[Nalpha-[(S)-1-Carboxy-3-phenylpropyl]-L-lysyl]-L-proline
- Prestwick3_000301
- N-(1(S)-Carboxy-3-phenylpropyl)-L-lysyl-L-proline
- AB00052250_15
- N~2~-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline
- lysinopryl
- KBio2_003545
- (S)-1-((S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid
- Spectrum5_000995
- LISINOPRIL (USP MONOGRAPH)
- LPR
- (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenyl-propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;Lisinopril
- (2S)-1-[(2S)-6-azanyl-2-[[(2S)-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate
- (S)-Lisinopril Dihydrate
- HMS2850N20
- SPBio_002481
- L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-, (S)-
- (S)-1-(N(2)-(1-carboxy-3-phenylpropyl)-L-lysyl)-L-proline
- (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate
- UNII-E7199S1YWR
- 76547-98-3
- Nanopril
- IDI1_001037
- C09AA03
- Lisinoprilum (Latin)
- N(2)-((1S)-1-carboxy-3-phenylpropyl)-L-lysyl-L-proline
- Optimon
- NSC758151
- SBI-0051692.P002
- (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenyl-propyl]amino]hexanoyl]proline;hydrate
- Laaven
- NSC 751176
- Spectrum3_000941
- BDBM66979
- N(2)-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline
- Spectrum_000497
- Prestwick0_000301
- KBio2_006113
- Z1515376765
- Lizinopril
- BSPBio_000262
- HSDB 6852
- HMS503O15
- CCG-39190
- (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline
- N2-((1S)-1-Carboxy-3-phenylpropyl)-L-lysyl-L-proline, Dihydrate
- KBioSS_000977
- L-Proline, N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-
- DL-434
- EINECS 278-488-1
- L-Proline, 1-(N2-(1-carboxy-3-phenylpropyl)-L-lysyl)-
- Spectrum2_001456
- HMS2090O14
- Q412208
- LISINOPRIL (MART.)
- ZESTORETIC COMPONENT LISINOPRIL
- Irumed
- (S)-1-(N(sup 2)-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline
- Amicor
- 1-(N(SUP 2)-((S)-1-CARBOXY-3-PHENYLPROPYL)-L-LYSYL)-L-PROLINE
- L-PROLINE, 1-(N(SUP 2)-(1-CARBOXY-3-PHENYLPROPYL)-L-LYSYL)-
- DTXCID4020537
- LISINOPRIL [MI]
- CHEBI:43755
- NCGC00179623-01
- NSC-758151
- LISINOPRIL COMPONENT OF PRINZIDE
- SPBio_001351
- HMS2092L21
- (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid;hydrate
- KBioGR_001599
- N2-((S)-1-Carboxy-3-phenylpropyl)-L-lysyl-L-proline
- NCGC00179623-07
- 83915-83-7
- Prinvil
- NSC-751176
- Diroton
- HMS1921B14
- D08131
- SMR001233519
- 77726-95-5
- s2076
- A838743
- (S)-1-((S)-6-amino-2-((S)-1-carboxy-3-phenylpropylamino)hexanoyl)pyrrolidine-2-carboxylic acid
- (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
- L0220
- AB00052250-13
- Lisopril
- PRINZIDE COMPONENT LISINOPRIL
- BRN 4276619
- N2-((1S)-1-carboxy-3-phenylpropyl)-L-lysyl-L-proline
- MFCD01698825
- NS00009977
- (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-lysyl-proline dihydrate
- BRD-K67966701-001-11-6
- BRD-K67966701-001-10-8
- BRD-K67966701-001-12-4
- Lisinopril
-
- MDL: MFCD00214086
- インチ: 1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
- InChIKey: RLAWWYSOJDYHDC-BZSNNMDCSA-N
- ほほえんだ: O=C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 405.22600
- どういたいしつりょう: 405.226
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 12
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 133
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体。
- 密度みつど: 1.251 g/cm3
- ゆうかいてん: 160 C (Decomposes)
- ふってん: 666.4°C at 760 mmHg
- フラッシュポイント: 356.9 °C
- 屈折率: -45 ° (C=1, 0.25mol/L Zinc Acetate Buffer)
- ようかいど: H2O: ≥10 mg/mL
- PSA: 132.96000
- LogP: 2.26430
- ようかいせい: まだ確定していません。
Lisinopril セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- RTECS番号:TW3589990
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- セキュリティ用語:S22-S24/25
Lisinopril 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Lisinopril 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1229066-5g |
(S)-1-((S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoyl)pyrrolidine-2-carboxylic acid |
76547-98-3 | 95% | 5g |
$300 | 2023-02-27 | |
AN HUI ZE SHENG Technology Co., Ltd. | AK322582-5g |
((S)-1-carboxy-3-phenylpropyl)-L-lysyl-L-proline |
76547-98-3 | 98+% | 5g |
¥2288.00 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61135-1g |
Lisinopril |
76547-98-3 | >99% | 1g |
¥738.0 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R071129-1g |
Lisinopril |
76547-98-3 | 98+% | 1g |
¥1093 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | E121962-250mg |
((S)-1-carboxy-3-phenylpropyl)-L-lysyl-L-proline |
76547-98-3 | 98+% | 250mg |
¥388.00 | 2023-09-15 | |
Enamine | EN300-118692-1.0g |
(2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid |
76547-98-3 | 95% | 1.0g |
$0.0 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AU696-1g |
Lisinopril |
76547-98-3 | 98+% | 1g |
657.0CNY | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L860696-100mg |
Lisinopril |
76547-98-3 | >99% | 100mg |
¥256.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L860696-1g |
Lisinopril |
76547-98-3 | >99% | 1g |
¥912.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X61135-5g |
Lisinopril |
76547-98-3 | >99% | 5g |
¥1598.0 | 2023-09-05 |
Lisinopril 合成方法
ごうせいかいろ 1
2.1 Reagents: Sodium hydroxide , Sodium cyanoborohydride Solvents: Water
2.2 Reagents: Dowex 50W
ごうせいかいろ 2
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Acetic acid
3.1 Reagents: Sodium hydroxide , Sodium cyanoborohydride Solvents: Water
3.2 Reagents: Dowex 50W
ごうせいかいろ 3
1.2 Reagents: Dowex 50W
Lisinopril Raw materials
- L-Proline, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, phenylmethyl ester
- t-Boc-L-lysyl-L-proline
- 2-Oxo-4-phenylbutanoic Acid
- L-Proline benzyl ester hydrochloride
- Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine
Lisinopril Preparation Products
Lisinopril 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Lisinoprilに関する追加情報
Lisinopril (CAS No. 76547-98-3): A Comprehensive Guide to Its Properties, Uses, and Market Trends
Lisinopril (CAS No. 76547-98-3) is a widely recognized angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension (high blood pressure), heart failure, and post-myocardial infarction. As one of the most prescribed medications globally, Lisinopril has garnered significant attention from healthcare professionals, researchers, and patients alike. This article delves into its chemical properties, therapeutic applications, and current market trends while addressing frequently searched questions about this compound.
The chemical structure of Lisinopril features a lysine residue and a proline derivative, contributing to its stability and efficacy. Unlike other ACE inhibitors, Lisinopril is not a prodrug, meaning it does not require metabolic activation in the liver. This characteristic makes it a preferred choice for patients with hepatic impairments. Its molecular formula is C21H31N3O5, and it has a molar mass of 405.49 g/mol. The compound is typically administered orally in tablet form, with dosages ranging from 2.5 mg to 40 mg, depending on the condition being treated.
One of the most searched questions about Lisinopril is its mechanism of action. As an ACE inhibitor, it works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this process, Lisinopril helps relax blood vessels, reducing blood pressure and improving blood flow. Additionally, it decreases the secretion of aldosterone, a hormone that promotes sodium and water retention, further aiding in blood pressure management.
The therapeutic applications of Lisinopril extend beyond hypertension. It is commonly prescribed for heart failure patients to improve survival rates and reduce hospitalization. Studies have also shown its efficacy in treating diabetic nephropathy, a kidney complication associated with diabetes. Recent trends indicate a growing interest in Lisinopril's potential role in COVID-19 management, as some researchers hypothesize that ACE inhibitors may mitigate severe respiratory symptoms. However, this remains a topic of ongoing investigation.
Another frequently asked question revolves around the side effects of Lisinopril. While generally well-tolerated, some patients may experience dry cough, dizziness, or hyperkalemia (elevated potassium levels). Severe but rare side effects include angioedema (swelling of the face and throat) and renal impairment. Patients are advised to monitor their potassium intake and report any unusual symptoms to their healthcare provider promptly.
The global market for Lisinopril continues to thrive, driven by the rising prevalence of cardiovascular diseases and an aging population. Generic versions of Lisinopril dominate the market, making it an affordable option for patients worldwide. Recent advancements in pharmaceutical formulations, such as combination therapies with hydrochlorothiazide, have further expanded its use. Additionally, the increasing adoption of telemedicine has made it easier for patients to access Lisinopril prescriptions online, a trend accelerated by the COVID-19 pandemic.
In conclusion, Lisinopril (CAS No. 76547-98-3) remains a cornerstone in the management of hypertension and related conditions. Its well-established safety profile, affordability, and broad therapeutic applications make it a staple in modern medicine. As research continues to explore new indications and formulations, Lisinopril is poised to maintain its relevance in the ever-evolving pharmaceutical landscape.
